Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H10FN3O2 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 3-amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10FN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3 |
InChI Key |
FUJVVPJTKIWFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)N |
Origin of Product |
United States |
Preparation Methods
Step 2: Cyclization with Ethyl Bromoacetate
- Reactants :
- Formamidine intermediate
- Ethyl bromoacetate
- Catalyst/Base :
- Sodium bicarbonate (NaHCO₃) or other alkalis
- Solvent :
- Dimethylformamide (DMF)
- Conditions :
- Temperature: 100–160°C
- Reaction time: 2–8 hours
- Procedure :
Step 3: Purification
- The crude product is recrystallized using a solvent system (e.g., hexane/ethyl acetate in a volume ratio of 6:1).
- The final product is obtained as a pure solid with high yield and melting point characterization.
Table: Reaction Optimization Parameters
| Step | Reactants/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Formation of Intermediate | DMF-DMA + 2-amino-5-fluoropyridine | DMF | 40–100 | 2–8 | High |
| Cyclization/Esterification | Formamidine + Ethyl bromoacetate | DMF | 100–160 | 2–8 | Moderate to High |
| Purification | Hexane/Ethyl Acetate (6:1) | — | Room Temp | — | >68 |
Notes on Reaction Conditions
-
- Lower temperatures favor the formation of intermediates without degradation.
- Higher temperatures enhance cyclization efficiency but may lead to side reactions.
-
- DMF is preferred for its ability to dissolve reactants and facilitate nucleophilic substitution reactions.
-
- Sodium bicarbonate or other mild bases ensure controlled reaction rates and minimize unwanted by-products.
-
- Hexane and ethyl acetate mixtures provide effective purification, yielding solid products with high purity.
Alternate Methods
Microwave-Assisted Synthesis
Microwave irradiation has been explored as an alternative approach for synthesizing imidazo[1,2-a]pyridines. This method uses shorter reaction times and higher efficiency but requires specialized equipment.
Green Chemistry Protocols
Aqueous ethanol has been utilized as a solvent in DBU-catalyzed cyclization reactions for similar compounds. These methods emphasize atom economy and reduced environmental impact while maintaining high yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate has the molecular formula and features a unique bicyclic structure that includes an imidazole ring fused to a pyridine ring. The presence of an amino group at the 3-position and a fluorine atom at the 6-position contributes to its chemical reactivity and biological activity.
Scientific Research Applications
The compound has been explored in various domains:
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown its efficacy in inhibiting bacterial growth, making it a candidate for antibiotic development.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through specific pathways, potentially leading to the development of novel anticancer therapies.
2. Biological Research
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical biological processes. It may serve as a lead compound for designing enzyme inhibitors with therapeutic applications.
- Antiviral Properties : Some studies have indicated potential antiviral effects, warranting further investigation into its mechanisms and efficacy against viral pathogens.
3. Material Science
- Synthesis of Advanced Materials : this compound can act as a building block for synthesizing advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Table 1: Comparison of Biological Activities
Table 2: Synthetic Routes and Yields
| Synthetic Method | Yield (%) | Key Reagents |
|---|---|---|
| Cyclization of precursors | 75 | Ethyl chloroformate, base |
| Oxidation followed by cyclization | 65 | Hydrogen peroxide, triethylamine |
| Reduction reactions | 80 | Lithium aluminum hydride |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a new antibiotic agent.
Case Study 2: Anticancer Mechanism
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through activation of caspase pathways. These findings suggest that the compound could be developed into an effective anticancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorine vs. Halogens : The 6-fluoro substituent offers metabolic stability compared to bulkier halogens (e.g., bromo or iodo in ), which may improve pharmacokinetics.
- Ester Position : Analogs with carboxylate esters at position 3 (e.g., CAS 367500-94-5 ) exhibit different electronic profiles due to altered conjugation pathways.
Key Observations:
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparison
Key Observations:
- The amino group in the target compound would likely produce a broad singlet in ¹H NMR (~5.5 ppm), absent in non-amino analogs .
- Fluorine substituents deshield adjacent protons, shifting aromatic signals upfield compared to chloro/iodo analogs .
Biological Activity
Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10FN3O2
- CAS Number : 916322-96-8
- Molecular Weight : 208.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The imidazo-pyridine moiety is known to exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.
Biological Activity Overview
- Antimicrobial Activity : Studies have indicated that compounds within the imidazo-pyridine class can exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, although specific data on its efficacy against particular pathogens is limited.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways. Research has shown that related compounds can induce apoptosis in cancer cells, indicating a potential pathway for this compound to exert similar effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide synthesis or protein translation, which are critical for cell proliferation and survival.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications to the imidazo-pyridine structure can enhance biological activity. For instance:
- Case Study 1 : A study published in MDPI highlighted the development of aminoacyl-tRNA synthetase inhibitors, where structural analogs demonstrated significant potency against specific targets (IC50 values in the nanomolar range) . Although not directly related to this compound, these findings underscore the importance of structural modifications in enhancing biological efficacy.
- Case Study 2 : Research on related imidazo-pyridine derivatives indicated that substitutions at various positions could significantly alter their pharmacological profiles. For example, compounds with fluorine substitutions often exhibited improved binding affinity to target proteins .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
